sophoraflavanone B(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

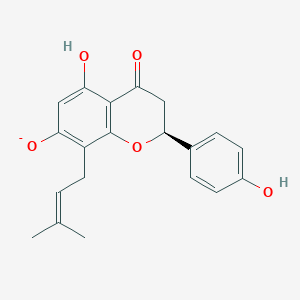

Sophoraflavanone B(1-) is conjugate base of sophoraflavanone B arising from deprotonation of the 7-hydroxy group. It is a conjugate base of a sophoraflavanone B.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Mechanism of Action Against Methicillin-Resistant Staphylococcus aureus (MRSA)

SPF-B has demonstrated notable antimicrobial activity against MRSA, a major cause of hospital-acquired infections. Studies have shown that the minimum inhibitory concentration (MIC) of SPF-B against various strains of MRSA ranges from 15.6 to 31.25 µg/mL. The mechanism involves direct binding to peptidoglycan in the bacterial cell wall and interference with ATPase activity, leading to morphological changes in the bacteria .

Table 1: MIC Values of Sophoraflavanone B Against MRSA Strains

| Strain | MIC (µg/mL) |

|---|---|

| MSSA (ATCC 25923) | 31.25 |

| MRSA (ATCC 33591) | 15.6 |

| MRSA (DPS-1) | 15.6 |

| MRSA (DPS-2) | 31.25 |

| MRSA (DPS-3) | 31.25 |

| MRSA (DPS-4) | 31.25 |

| MRSA (DPS-5) | 31.25 |

Synergistic Effects with Antibiotics

Combination therapy involving SPF-B and traditional antibiotics has shown promising results, significantly reducing the MICs of various antibiotics such as ampicillin and ciprofloxacin against MRSA. This synergistic effect enhances the efficacy of existing treatments and could help mitigate antibiotic resistance .

Anti-inflammatory Properties

Research indicates that SPF-B possesses anti-inflammatory effects, potentially useful for treating conditions associated with chronic inflammation. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, suggesting its utility in managing inflammatory diseases .

Antioxidant Activity

SPF-B exhibits significant radical-scavenging activity, contributing to its potential as an antioxidant agent. This property is particularly relevant for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anticancer Potential

Recent studies have highlighted the anticancer properties of SPF-B, particularly its estrogenic effects which may be beneficial in hormone-related cancers such as breast cancer. SPF-B has been found to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

- Antimicrobial Synergism : A study demonstrated that SPF-B combined with antibiotics reduced bacterial counts below detectable limits after 24 hours, showcasing its potential as an adjunct therapy for resistant infections .

- Anti-inflammatory Mechanism : In vitro studies indicated that SPF-B effectively reduced the expression of inflammatory markers in human peripheral blood mononuclear cells stimulated by lipopolysaccharides .

- Cancer Cell Inhibition : Research on breast cancer cell lines revealed that SPF-B could significantly reduce cell viability and promote apoptosis through estrogen receptor pathways, indicating its therapeutic potential in hormone-sensitive cancers .

Análisis De Reacciones Químicas

Acid-Base Reaction: Formation of Sophoraflavanone B(1–)

The primary chemical reaction involving sophoraflavanone B(1–) is its generation via deprotonation of the parent compound, sophoraflavanone B. This process occurs under basic conditions, where the hydroxyl group at position 7 loses a proton to form a stable phenolate anion.

| Reaction Type | Conditions | Reactants | Products |

|---|---|---|---|

| Deprotonation | Basic pH environment | Sophoraflavanone B + Base | Sophoraflavanone B(1–) + Water/Conjugate Acid |

Structural Evidence :

-

The anion’s structure (C₂₀H₁₉O₅⁻) is confirmed by its SMILES notation:

CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)[O-])C. -

The deprotonation site is explicitly identified at the 7-hydroxy group, as indicated by IUPAC nomenclature .

Electrophilic Substitution Reactions

The phenolate anion’s oxygen atom exhibits strong nucleophilic character, making it reactive toward electrophiles. While direct experimental data on specific reactions is limited, the following reactions are hypothesized based on analogous flavonoid behavior:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride).

-

Conditions : Polar aprotic solvents (e.g., DMF) with mild heating.

-

Expected Product : O-alkylated derivatives (e.g., 7-methoxy or 7-benzyloxy analogs).

Acylation

-

Reagents : Acyl chlorides (e.g., acetyl chloride).

-

Conditions : Room temperature in dichloromethane.

-

Expected Product : 7-Acyloxy derivatives.

Metal Complexation

The deprotonated oxygen and adjacent carbonyl groups may act as chelation sites for metal ions, forming coordination complexes. This property is critical in biological systems, where metal-flavonoid interactions influence antioxidant activity.

| Metal Ion | Binding Sites | Potential Applications |

|---|---|---|

| Fe³⁺ | 7-O⁻, 4-ketone | Antioxidant activity modulation |

| Cu²⁺ | 7-O⁻, 5-hydroxy, 4-ketone | Catalytic or redox-mediated processes |

Oxidation and Reduction

The conjugated system and phenolic groups in sophoraflavanone B(1–) suggest potential redox activity, though specific pathways remain undocumented.

Theoretical Oxidation Pathways

-

Site : Prenyl side chain (C3-methylbut-2-enyl group).

-

Reagents : Ozone (ozonolysis) or KMnO₄ (dihydroxylation).

-

Products : Cleavage products or diols.

Theoretical Reduction Pathways

-

Site : 4-ketone group.

-

Reagents : NaBH₄ or LiAlH₄.

-

Products : Secondary alcohol derivatives.

Biochemical Interactions

Sophoraflavanone B(1–) participates in biochemical pathways as a phytoestrogen, binding to estrogen receptors (ERα/ERβ) . Its anion form enhances solubility, facilitating interactions with cellular targets.

Stability and Degradation

-

pH Sensitivity : Re-protonates under acidic conditions, reverting to sophoraflavanone B.

-

Thermal Stability : Likely degrades at elevated temperatures via ring-opening or oxidation.

Propiedades

Fórmula molecular |

C20H19O5- |

|---|---|

Peso molecular |

339.4 g/mol |

Nombre IUPAC |

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-7-olate |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/p-1/t18-/m0/s1 |

Clave InChI |

LPEPZZAVFJPLNZ-SFHVURJKSA-M |

SMILES isomérico |

CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)[O-])C |

SMILES canónico |

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)[O-])C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.